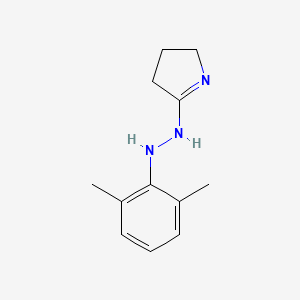
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole is an organic compound that features a pyrrole ring substituted with a hydrazinyl group and a 2,6-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,6-dimethylphenylhydrazine with a suitable pyrrole precursor. One common method involves the condensation of 2,6-dimethylphenylhydrazine with 3,4-dihydro-2H-pyrrole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce hydrazine-substituted pyrroles.
科学的研究の応用
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating biological processes.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
3,4-Dihydro-2H-pyrrole: Another precursor used in the synthesis.
Pyrrole Derivatives: Compounds with similar pyrrole ring structures but different substituents.
Uniqueness
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the hydrazinyl and 2,6-dimethylphenyl groups, which confer specific chemical and biological properties
特性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2,6-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C12H17N3/c1-9-5-3-6-10(2)12(9)15-14-11-7-4-8-13-11/h3,5-6,15H,4,7-8H2,1-2H3,(H,13,14) |
InChIキー |
OMTHRNQXSBEACJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NNC2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



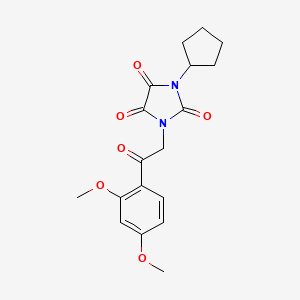


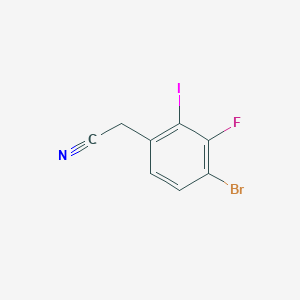
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
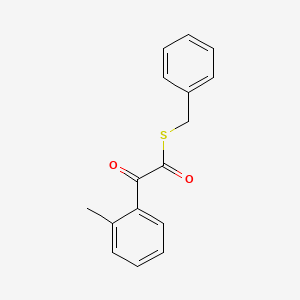
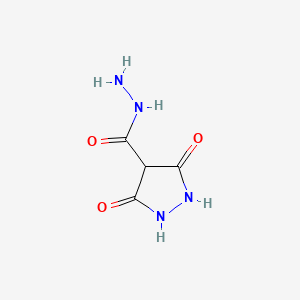
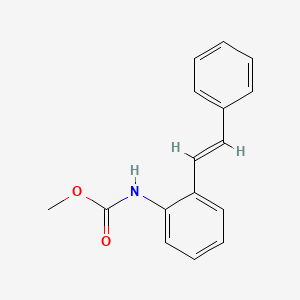

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)


![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
